![molecular formula C13H16N4O2S2 B2870652 5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1428367-05-8](/img/structure/B2870652.png)
5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine: derivatives have shown promise as potential neuroprotective and anti-neuroinflammatory agents. These compounds have been evaluated for their ability to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The neuroprotective activity is characterized by the reduction of endoplasmic reticulum stress and apoptosis, while the anti-inflammatory properties are demonstrated through the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells .
Acetylcholinesterase Inhibitors for Alzheimer’s Disease
Derivatives of this compound have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs), which are vital for the treatment of Alzheimer’s disease (AD). These inhibitors work by enhancing the level of acetylcholine, thereby improving memory and cognitive functions in AD patients. Some derivatives have shown selective inhibitory activity against acetylcholinesterase, making them potential lead compounds for the development of AD drugs .
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) for the treatment of alzheimer’s disease . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
This inhibition could occur through competitive and non-competitive inhibition, preventing the breakdown of acetylcholine and enhancing cognition functions .
Biochemical Pathways
Compounds with similar structures have been shown to impact the cholinergic system, particularly the hydrolysis of acetylcholine by ache . This could potentially enhance cognitive functions by increasing the availability of acetylcholine .
Pharmacokinetics
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
5-methyl-4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-11-9-14-10-15-13(11)16-4-6-17(7-5-16)21(18,19)12-3-2-8-20-12/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBRZJFPJHBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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